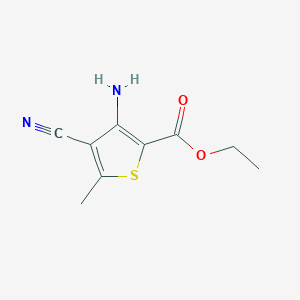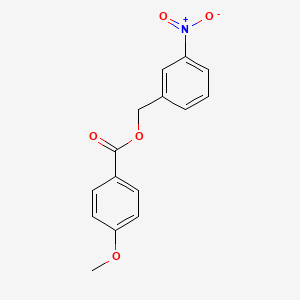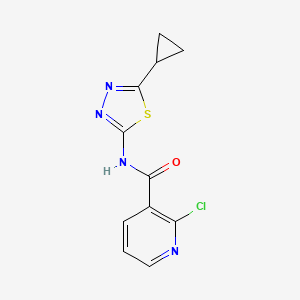
ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has shown promising results in various studies, making it a subject of interest for many researchers.
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate has shown potential applications in drug development. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al., the compound was found to exhibit significant antitumor activity against human gastric cancer cells. Similarly, in another study, the compound showed potent antifungal activity against several strains of fungi, including Candida albicans.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is not fully understood. However, studies suggest that it may exert its effects by inhibiting certain enzymes or proteins involved in cell growth and proliferation. For example, in the study by Zhang et al., the compound was found to inhibit the expression of the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study by Zhang et al., the compound was found to induce apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Similarly, in another study, the compound was found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate in lab experiments is its high purity and yield. The synthesis method used to produce the compound has been shown to be reliable and efficient. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that the compound may have cytotoxic effects on certain cells, which may limit its use in some experiments.
Future Directions
There are several future directions for research on ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate. One area of interest is its potential applications in drug development. The compound has shown promising results in several studies, making it a potential candidate for further investigation. Another future direction is to explore the mechanism of action of the compound in more detail. Understanding how the compound exerts its effects may provide insights into its potential therapeutic applications. Finally, further studies are needed to determine the safety and toxicity of the compound, which will be important for its use in clinical settings.
In conclusion, this compound is a chemical compound that has shown potential applications in drug development. Its synthesis method is reliable and efficient, and it has been shown to exhibit significant anticancer, antifungal, and antibacterial properties. Further research is needed to explore its mechanism of action, safety, and potential therapeutic applications.
Synthesis Methods
The synthesis of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate involves the reaction of 3-acetyl-4-methylthiophene with malononitrile in the presence of ammonium acetate. The resulting product is then treated with ethyl chloroformate to form the final compound. This method has been used in several studies to synthesize the compound with high yield and purity.
properties
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(11)6(4-10)5(2)14-8/h3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMKAROCVBCBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)

